molecular formula C18H24O3 B3038640 Psoracorylifol A CAS No. 879290-97-8

Psoracorylifol A

Cat. No.: B3038640
CAS No.: 879290-97-8
M. Wt: 288.4 g/mol
InChI Key: VLFQGDGCZKMBDA-UKSPMXFCSA-N
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Description

Psoracorylifol A is a phenolic compound derived from the plant Psoralea corylifolia, commonly known as Babchi. This plant has been used in traditional medicine for centuries, particularly in Chinese and Indian systems of medicine. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antibacterial, and antioxidant activities .

Biochemical Analysis

Biochemical Properties

Psoracorylifol A plays a significant role in biochemical reactions. It has been found to inhibit the release of beta-hexosaminidase, a marker of antigen-IgE-induced degranulation in RBL-2H3 cells

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function by inhibiting antigen-induced degranulation in RBL-2H3 cells . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism, although more detailed studies are needed to confirm these effects.

Molecular Mechanism

It is known to exert its effects at the molecular level by inhibiting the release of beta-hexosaminidase This suggests that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Psoracorylifol A involves several steps, starting from basic organic compounds. One common method includes the preparation of 4-Triisopropylsilyloxybenzaldehyde, followed by a series of reactions such as Julia-Kocienski olefination, Kochi cross-coupling, and Sharpless asymmetric dihydroxylation . These reactions require specific conditions, such as the use of dry solvents, nitrogen atmosphere, and controlled temperatures.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the dried fruits of Psoralea corylifolia using various chromatographic techniques. The structures and configurations of the isolated compounds are determined by spectroscopic methods and single-crystal X-ray diffraction .

Chemical Reactions Analysis

Types of Reactions: Psoracorylifol A undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or hydrocarbons .

Scientific Research Applications

Psoracorylifol A has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Investigated for its anti-inflammatory, antibacterial, and antioxidant properties, making it a candidate for treating various diseases.

    Industry: Utilized in the development of natural products and pharmaceuticals

Comparison with Similar Compounds

Psoracorylifol A is unique among similar compounds due to its specific structure and pharmacological properties. Similar compounds include:

Properties

IUPAC Name

4-[(S)-[(3S,6S)-3-ethenyl-3-methyl-6-prop-1-en-2-yloxan-2-yl]-hydroxymethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-5-18(4)11-10-15(12(2)3)21-17(18)16(20)13-6-8-14(19)9-7-13/h5-9,15-17,19-20H,1-2,10-11H2,3-4H3/t15-,16-,17?,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFQGDGCZKMBDA-UKSPMXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(C(O1)C(C2=CC=C(C=C2)O)O)(C)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@@](C(O1)[C@H](C2=CC=C(C=C2)O)O)(C)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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